molecular formula C26H20N8O3 B2511968 2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide CAS No. 1172368-10-3

2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide

Cat. No.: B2511968
CAS No.: 1172368-10-3
M. Wt: 492.499
InChI Key: QDCJPELDBABXOM-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and oncology research. Its complex structure, featuring a pyrazolopyrimidinone core linked to an indole moiety via an oxoacetamide bridge, is characteristic of scaffolds designed for targeted protein inhibition. This compound is primarily investigated for its potential as a potent and selective kinase inhibitor. Kinases are enzymes critical in signal transduction pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers [https://www.ncbi.nlm.nih.gov/books/NBK539718/]. The molecular architecture suggests it may function through a mechanism involving competitive binding at the kinase's ATP-binding pocket, thereby disrupting phosphorylation and subsequent downstream signaling cascades. Researchers utilize this compound as a chemical probe to elucidate the biological functions of specific kinases and to study disease mechanisms in cellular and biochemical assays. It serves as a crucial tool for validating new therapeutic targets and for the structure-activity relationship (SAR) optimization of novel anticancer agents. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1172368-10-3

Molecular Formula

C26H20N8O3

Molecular Weight

492.499

IUPAC Name

2-(1H-indol-3-yl)-N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-oxoacetamide

InChI

InChI=1S/C26H20N8O3/c1-14-6-5-7-16(10-14)33-23-19(13-28-33)24(36)31-26(30-23)34-21(11-15(2)32-34)29-25(37)22(35)18-12-27-20-9-4-3-8-17(18)20/h3-13,27H,1-2H3,(H,29,37)(H,30,31,36)

InChI Key

QDCJPELDBABXOM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C(=O)C5=CNC6=CC=CC=C65

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article compiles recent findings on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22N6O3\text{C}_{20}\text{H}_{22}\text{N}_6\text{O}_3

This structure features an indole moiety, pyrazole derivatives, and a 2-oxoacetamide functional group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In one study, derivatives of indole-based compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activity. Research indicates that it exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, certain derivatives showed IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition . These findings suggest that the compound could serve as a potential therapeutic agent for inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various indole derivatives, the compound was tested against several pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods and broth microdilution techniques to determine MIC values .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives related to this compound. The results demonstrated that specific substitutions on the pyrazole ring significantly enhanced COX inhibitory activity. The researchers noted a correlation between structural modifications and biological activity, suggesting avenues for further optimization .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/EnzymeIC50/MIC ValueReference
AntibacterialMRSA0.98 μg/mL
COX-2 InhibitionCOX-20.02 - 0.04 μM
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight Key Properties / Activity Reference
Target Compound: 2-(1H-Indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide Pyrazolo[3,4-d]pyrimidinone Indol-3-yl, m-tolyl, acetamide ~538.5 (estimated) N/A (No direct data)
N-{3-Methyl-1-[1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1H-pyrazol-5-yl}-2-phenoxyacetamide Pyrazolo[3,4-d]pyrimidinone Phenoxyacetamide, p-tolyl 531.55 N/A (Structural isomer of target compound; p-tolyl may enhance crystallinity vs. m-tolyl)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidinone p-Tolyl, imino, amine ~284.3 Exhibits isomerization under varying conditions; potential scaffold for kinase inhibitors
2-(3-(1H-Indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide Pyridazinone-thiazole Indol-1-yl, pyridinyl, acetamide 428.5 N/A (Divergent core but acetamide linker shared with target compound)
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives (e.g., Compound 3d ) Pyrimido[4,5-d]pyrimidinone Methoxyphenyl, methylpiperazinyl, acrylamide 552.25 High purity (97.8% HPLC); potential kinase-targeting motifs

Key Differences and Implications

Substituent Position Effects

  • m-Tolyl vs. p-Tolyl: The target compound’s m-tolyl group (meta-methyl) contrasts with the p-tolyl (para-methyl) analog in . For example, p-tolyl derivatives often exhibit higher melting points due to enhanced crystallinity .

Core Heterocycle Variations

  • Pyrazolo[3,4-d]pyrimidinone vs. Pyridazinone-Thiazole: The target’s pyrazolo-pyrimidinone core is associated with kinase inhibition, while the pyridazinone-thiazole system in may target different pathways (e.g., antimicrobial or anti-inflammatory).

Q & A

Q. Advanced

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .
  • Salt formation : React the compound with HCl or sodium citrate to generate water-soluble salts .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in physiological conditions .

How can researchers resolve batch-to-batch variability in spectral data?

Q. Advanced

  • Controlled reaction conditions : Standardize temperature (±2°C), solvent batches, and stirring rates to minimize impurities .
  • Advanced chromatography : Use preparative HPLC with C18 columns to isolate pure fractions and characterize impurities via LC-MS/MS .
  • Isotopic labeling : Track reaction intermediates using ¹³C-labeled precursors to identify side-reaction pathways .

What experimental designs are optimal for structure-activity relationship (SAR) studies?

Q. Advanced

  • Fragment-based diversification : Synthesize analogs with systematic substitutions on the indole (C3/C5), pyrimidine (N1/C6), and acetamide moieties .
  • Biological assays : Test against isoform-specific targets (e.g., kinase isoforms for anticancer activity) to identify selectivity drivers .
  • Free-energy perturbation (FEP) calculations : Predict binding affinity changes for proposed analogs before synthesis .

How should researchers analyze contradictory cytotoxicity data across cell lines?

Q. Advanced

  • Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify differentially expressed genes in resistant vs. sensitive cell lines .
  • Metabolic stability assays : Test compound stability in liver microsomes to rule out rapid degradation in certain cell models .
  • 3D spheroid models : Compare 2D vs. 3D culture results to assess microenvironment-dependent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.